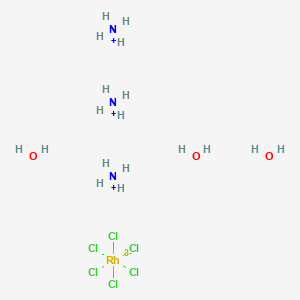
2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-Hydroxy-7-méthyl-5-oxo-5,6,7,8-tétrahydroquinoléine-3-carboxamide est un composé hétérocyclique avec une structure de noyau quinoléine. Ce composé est intéressant en raison de ses applications potentielles dans divers domaines tels que la chimie médicinale, la synthèse organique et la science des matériaux. La présence de plusieurs groupes fonctionnels, notamment un groupe hydroxyle, un groupe méthyle, une cétone et un carboxamide, en fait une molécule polyvalente pour les modifications chimiques et les réactions.
Méthodes De Préparation
Voies synthétiques et conditions de réaction
La synthèse du 2-Hydroxy-7-méthyl-5-oxo-5,6,7,8-tétrahydroquinoléine-3-carboxamide implique généralement les étapes suivantes :
Matières premières : La synthèse commence avec des matières premières disponibles dans le commerce telles que le 2-aminobenzamide et l’acétoacétate de méthyle.
Réaction de cyclisation : L’étape clé implique la cyclisation de ces matières premières en conditions acides ou basiques pour former le noyau quinoléine. Cela peut être réalisé à l’aide de réactifs comme l’acide polyphosphorique ou l’éthylate de sodium.
Modifications de groupes fonctionnels : Les étapes suivantes impliquent l’introduction des groupes hydroxyle et méthyle par des réactions sélectives. Par exemple, l’hydroxylation peut être réalisée à l’aide de peroxyde d’hydrogène en présence d’un catalyseur, tandis que la méthylation peut être effectuée à l’aide d’iodure de méthyle et d’une base.
Méthodes de production industrielle
Dans un environnement industriel, la production de ce composé peut impliquer des conditions de réaction optimisées pour assurer un rendement et une pureté élevés. Cela comprend l’utilisation de réacteurs à écoulement continu pour un meilleur contrôle des paramètres de réaction et l’utilisation de techniques de purification avancées telles que la cristallisation et la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le groupe hydroxyle peut être oxydé en cétone à l’aide d’oxydants tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Le groupe cétone peut être réduit en alcool à l’aide de réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.
Substitution : Le groupe amide peut subir des réactions de substitution nucléophile avec divers nucléophiles, conduisant à la formation de différents dérivés.
Réactifs et conditions courants
Agents oxydants : Permanganate de potassium, trioxyde de chrome.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d’aluminium.
Nucléophiles : Amines, alcools, thiols.
Produits principaux
Oxydation : Formation de 2-hydroxy-7-méthyl-5,6,7,8-tétrahydroquinoléine-3,5-dione.
Réduction : Formation de 2-hydroxy-7-méthyl-5-hydroxy-5,6,7,8-tétrahydroquinoléine-3-carboxamide.
Substitution : Formation de divers dérivés quinoléiques substitués selon le nucléophile utilisé.
Applications de la recherche scientifique
Chimie
En synthèse organique, le 2-Hydroxy-7-méthyl-5-oxo-5,6,7,8-tétrahydroquinoléine-3-carboxamide sert de bloc de construction pour la synthèse de molécules plus complexes. Ses groupes fonctionnels permettent une large gamme de transformations chimiques, ce qui le rend précieux dans le développement de nouvelles méthodologies synthétiques.
Biologie
Ce composé a des applications potentielles dans la recherche biologique en raison de sa similitude structurale avec les molécules bioactives. Il peut être utilisé comme échafaudage pour la conception d’inhibiteurs enzymatiques ou de modulateurs de récepteurs.
Médecine
En chimie médicinale, des dérivés de ce composé sont étudiés pour leurs propriétés pharmacologiques. Ils peuvent présenter des activités telles que des effets antimicrobiens, anticancéreux ou anti-inflammatoires, ce qui en fait des candidats au développement de médicaments.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la synthèse de colorants, de pigments et d’autres matériaux. Sa stabilité et sa réactivité le rendent adapté à diverses applications industrielles.
Applications De Recherche Scientifique
Chemistry
In organic synthesis, 2-Hydroxy-7-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its functional groups allow for a wide range of chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
This compound has potential applications in biological research due to its structural similarity to bioactive molecules. It can be used as a scaffold for the design of enzyme inhibitors or receptor modulators.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may exhibit activities such as antimicrobial, anticancer, or anti-inflammatory effects, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
Le mécanisme par lequel le 2-Hydroxy-7-méthyl-5-oxo-5,6,7,8-tétrahydroquinoléine-3-carboxamide exerce ses effets dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. La présence de plusieurs groupes fonctionnels lui permet de former des liaisons hydrogène, des interactions hydrophobes et d’autres interactions non covalentes avec ses cibles.
Comparaison Avec Des Composés Similaires
Composés similaires
2-Hydroxy-5,6,7,8-tétrahydroquinoléine-3-carboxamide : Il n’a pas le groupe méthyle en position 7.
7-Méthyl-5-oxo-5,6,7,8-tétrahydroquinoléine-3-carboxamide : Il n’a pas le groupe hydroxyle en position 2.
2-Hydroxy-7-méthyl-5,6,7,8-tétrahydroquinoléine-3-carboxamide : Il n’a pas le groupe cétone en position 5.
Unicité
La combinaison unique de groupes fonctionnels dans le 2-Hydroxy-7-méthyl-5-oxo-5,6,7,8-tétrahydroquinoléine-3-carboxamide lui confère des propriétés chimiques et biologiques distinctes. La présence à la fois d’un groupe hydroxyle et d’un groupe cétone permet une réactivité chimique diversifiée, tandis que le groupe méthyle augmente sa lipophilie, ce qui peut améliorer son activité biologique et sa perméabilité membranaire.
Propriétés
IUPAC Name |
7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c1-5-2-8-6(9(14)3-5)4-7(10(12)15)11(16)13-8/h4-5H,2-3H2,1H3,(H2,12,15)(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMFGFUSFBFQKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=C(C(=O)N2)C(=O)N)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)
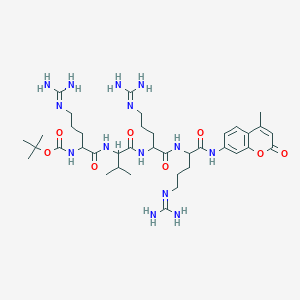
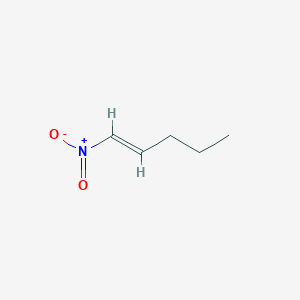
![tert-butyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12109000.png)
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
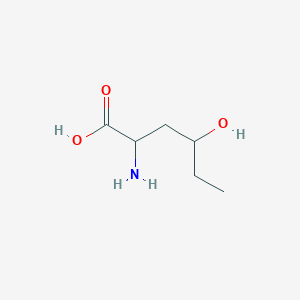
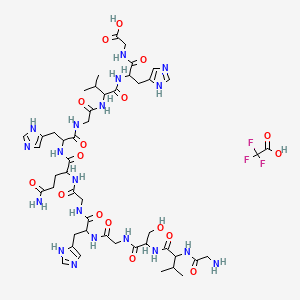
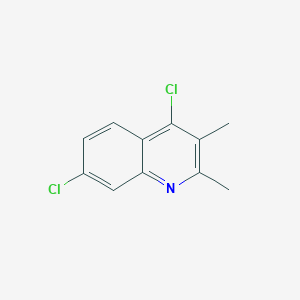




![6-methoxy-1H-pyrazolo[4,3-b]pyridin-3-amine](/img/structure/B12109056.png)
